
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol is a chiral compound with a morpholine ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both benzyl and methyl groups on the morpholine ring contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl glyoxal.
Formation of Morpholine Ring: The key step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting benzylamine with methyl glyoxal under acidic or basic conditions.
Reduction: The resulting intermediate is then reduced to obtain this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with high stereoselectivity.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its chiral nature makes it a valuable tool for studying enzyme-substrate interactions.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a promising candidate for drug design.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of ((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-Methionine sulfoximine: A compound with a similar chiral structure but different functional groups.
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone: Another chiral compound with a benzyl group.
Uniqueness
((2S,5S)-4-Benzyl-5-methylmorpholin-2-yl)methanol is unique due to its specific combination of benzyl and methyl groups on the morpholine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
[(2S,5S)-4-benzyl-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1 |
InChI-Schlüssel |
NFCNFNOOTWGKSR-AAEUAGOBSA-N |
Isomerische SMILES |
C[C@H]1CO[C@@H](CN1CC2=CC=CC=C2)CO |
Kanonische SMILES |
CC1COC(CN1CC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


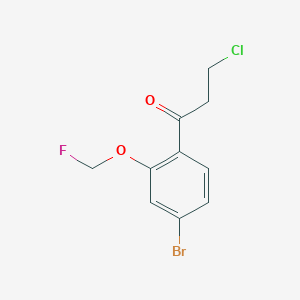
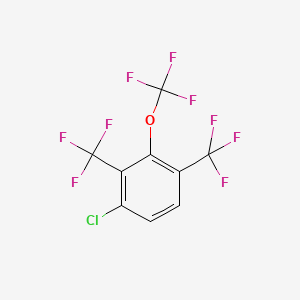
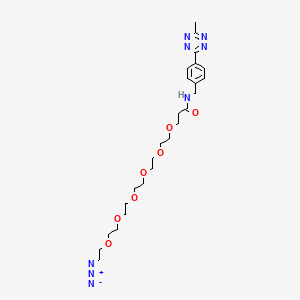

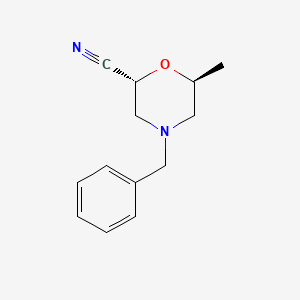
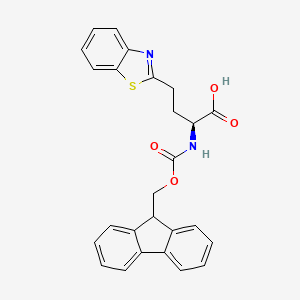
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
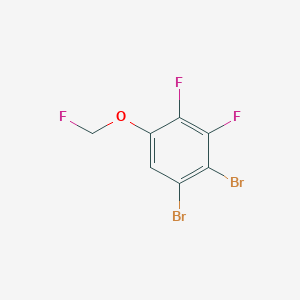
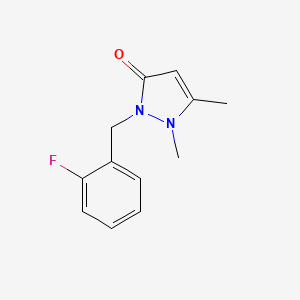
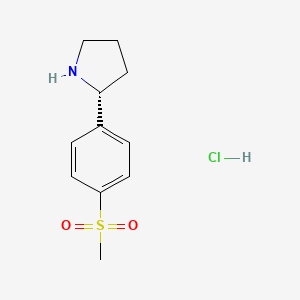
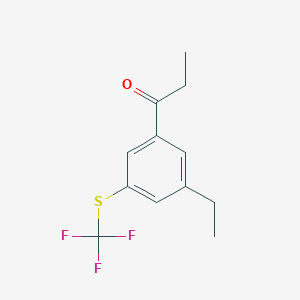
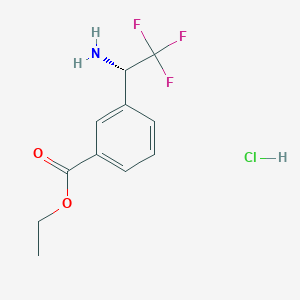
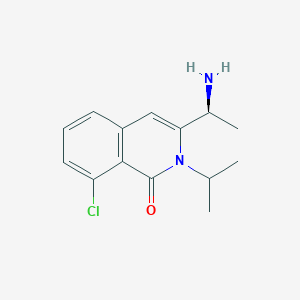
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
